molecular formula C19H23N5O5 B2999265 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 102838-05-1

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2999265
CAS RN: 102838-05-1
M. Wt: 401.423
InChI Key: PAOWQLOMPFANJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as PPADS, is a purinergic antagonist that has been extensively used in scientific research. It is a potent and selective antagonist of P2X and P2Y receptors, which are involved in various physiological and pathological processes.

Scientific Research Applications

Structural Analysis and Molecular Conformation

Research has delved into the structural analysis of purine derivatives, revealing the planar nature of the purine fused-ring skeleton and the chair conformation of the morpholine ring. This structural insight is crucial for understanding the compound's interactions and stability, highlighted by the presence of a network of intermolecular hydrogen bonds facilitating its conformation and stability (Karczmarzyk et al., 1995).

Synthesis and Cardiovascular Activity

Another study focused on the synthesis of 8-alkylamino derivatives of the compound, examining their electrocardiographic, antiarrhythmic, and hypotensive activities. The findings suggest a strong prophylactic antiarrhythmic activity in certain derivatives, indicating potential therapeutic applications beyond their structural interest (Chłoń-Rzepa et al., 2004).

Polymerization and Material Science Applications

The compound and its derivatives have also been explored in the context of polymerization. For instance, research on the lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives has opened new routes for synthesizing poly(ester amide)s. This approach highlights the compound's versatility and potential utility in creating novel polymers with specific end-group functionalities (Feng et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of α-hydroxy γ-butyrolactones using an ephedrine-derived morpholine dione demonstrates the compound's utility in producing stereochemically complex molecules. This synthesis process is critical for developing pharmaceuticals and chemicals with specific chiral properties (Pansare et al., 2002).

Antimicrobial and Antiviral Agents

Lastly, the compound has served as a basis for synthesizing new antimicrobial and antiviral agents. Studies have elaborated simple laboratory methods for its synthesis and tested the derivatives against both gram-positive and gram-negative bacteria, showcasing its potential in developing new therapeutic agents (Ivanchenko, 2018).

properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-22-16-15(17(26)21-19(22)27)24(18(20-16)23-7-9-28-10-8-23)11-13(25)12-29-14-5-3-2-4-6-14/h2-6,13,25H,7-12H2,1H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOWQLOMPFANJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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